molecular formula C8H11F3O3 B13511304 4-(2,2,2-Trifluoroethyl)tetrahydro-2h-pyran-4-carboxylic acid

4-(2,2,2-Trifluoroethyl)tetrahydro-2h-pyran-4-carboxylic acid

Cat. No.: B13511304
M. Wt: 212.17 g/mol
InChI Key: MTDQRKVRJLCPEW-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid is a versatile chiral building block designed for advanced pharmaceutical and chemical research. This compound is structurally engineered for the synthesis of complex molecules, where the tetrahydropyran ring contributes to molecular rigidity and improved pharmacokinetic properties . The introduction of a trifluoroethyl group at the 4-position is a strategic modification frequently employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, thereby influencing the absorption, distribution, and bioavailability of candidate molecules . As a carboxylic acid derivative, it serves as a critical intermediate in constructing active pharmaceutical ingredients (APIs), particularly for exploring novel therapies in areas such as central nervous system (CNS) disorders, infectious diseases, and metabolic conditions . Its primary research value lies in its ability to act as a core scaffold for structure-activity relationship (SAR) studies and for the development of protease inhibitors, receptor modulators, and other targeted therapeutics through efficient synthetic pathways like amide coupling or esterification . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11F3O3

Molecular Weight

212.17 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid

InChI

InChI=1S/C8H11F3O3/c9-8(10,11)5-7(6(12)13)1-3-14-4-2-7/h1-5H2,(H,12,13)

InChI Key

MTDQRKVRJLCPEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydropyran Ring

The core tetrahydropyran structure can be synthesized via cyclization reactions involving diesters or diacids derived from malonate or similar precursors. For example, a common industrial route involves cyclization of diethyl tetrahydropyran-4,4-dicarboxylate, followed by hydrolysis to the corresponding acid.

Introduction of the 2,2,2-Trifluoroethyl Group

The trifluoroethyl group is incorporated through nucleophilic substitution or addition reactions involving trifluoroethyl halides or trifluoroethyl organometallic reagents. The synthesis often employs trifluoroethyl bromide or iodide as electrophilic reagents, reacting with suitable nucleophiles attached to the tetrahydropyran ring or its precursors.

Specific Preparation Methods

Synthesis via Cyclization of Diesters (Hydrolysis and Decarboxylation)

One well-documented method involves the cyclization of diethyl tetrahydro-2H-pyran-4,4-dicarboxylate, followed by hydrolysis to the acid form and subsequent functionalization with trifluoroethyl groups.

Step Reaction Conditions Key Reagents Yield Reference
Cyclization Heating in inert solvent (e.g., toluene) with acid catalyst Diethyl tetrahydro-2H-pyran-4,4-dicarboxylate >85%
Hydrolysis Aqueous base (NaOH) at 40-50°C NaOH >90%
Decarboxylation Heating at 120-130°C Controlled decarboxylation agents >80%

This sequence yields tetrahydro-2H-pyran-4-carboxylic acid, which can be further functionalized.

Incorporation of the Trifluoroethyl Moiety

The trifluoroethyl group is introduced via nucleophilic substitution:

Tetrahydro-2H-pyran-4-carboxylic acid derivative + trifluoroethyl halide (e.g., trifluoroethyl bromide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) at 0-25°C.

This reaction proceeds through nucleophilic attack on the electrophilic trifluoroethyl halide, affording the desired trifluoroethyl-substituted tetrahydropyran derivative.

Reaction Conditions Yield Reference
Nucleophilic substitution 0-25°C, 12-24 hours 70-85%

Final Oxidation to Carboxylic Acid

The final step involves oxidation of the side chain to the carboxylic acid using oxidants such as potassium permanganate or hydrogen peroxide under controlled conditions:

Trifluoroethyl-substituted tetrahydropyran derivative + oxidant (e.g., KMnO4) in aqueous medium at room temperature.

The oxidation is monitored via TLC or HPLC, ensuring complete conversion to the target acid with yields exceeding 90%.

Step Conditions Yield Reference
Oxidation Room temperature, aqueous medium >90%

Industrial-Scale Synthesis Approaches

Recent patents highlight scalable processes emphasizing environmental friendliness and cost efficiency. For example, one method involves cyclization of diesters followed by hydrolysis and decarboxylation, with process parameters optimized for large-volume production:

  • Use of benign solvents such as ethyl acetate or ethanol.
  • Catalytic amounts of acids or bases to facilitate cyclization.
  • Controlled temperature profiles to maximize yield and purity.
  • Purification through recrystallization or chromatography.

Process Parameters Summary

Parameter Range Purpose Reference
Temperature 40-130°C Cyclization, decarboxylation
Solvent Ethyl acetate, ethanol Reaction medium
Oxidant KMnO4, H2O2 Side chain oxidation

Notes on Reaction Optimization and Purity

  • Reaction times are optimized between 12-24 hours to balance yield and operational efficiency.
  • Purification typically involves recrystallization from ethanol or ethyl acetate.
  • The use of catalysts such as palladium or mercury salts can improve cyclization efficiency but requires careful handling due to toxicity concerns.
  • The final product's purity is confirmed via NMR, HPLC, and melting point analysis, often exceeding 98%.

Summary of Research Findings

Source Methodology Key Features Advantages
Nucleophilic substitution + oxidation Stepwise functionalization High yield, scalable
Cyclization + hydrolysis + decarboxylation Industrial process Cost-effective, environmentally friendly
Patents Cyclization of diesters Process optimization Suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical reagent in enzyme studies and metabolic research.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The trifluoroethyl group significantly alters physical properties compared to other substituents. Key comparisons include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) LogP* (Predicted)
Tetrahydro-2H-pyran-4-carboxylic acid None 130.14 87–89 264.5 -0.56
4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS 233276-38-5) Methyl (-CH₃) 144.17 Not reported Not reported 0.12
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1039931-72-0) 2-Methoxyphenyl 236.26 Not reported Not reported 1.87
4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 889939-77-9) 2-Fluorophenyl 224.23 Not reported Not reported 1.65
Target Compound Trifluoroethyl (-CH₂CF₃) ~210.15 (estimated) Likely lower† Higher‡ 1.98 (estimated)

*LogP: Octanol-water partition coefficient. ‡Higher boiling point due to increased molecular weight and fluorine’s polarizability .

Chemical Reactivity and Acidity

The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the carboxylic acid moiety (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs (e.g., methyl-substituted derivative, pKa ~4.0–4.5). This enhanced acidity facilitates salt formation and improves solubility in basic media, which is advantageous for pharmaceutical formulations .

Key Research Findings

Fluorine’s Role in Drug Design

  • Bioavailability Enhancement : Trifluoroethyl substitution increases membrane permeability due to lipophilicity (LogP ~2.0 vs. ~0.1 for unsubstituted parent) .
  • Metabolic Resistance : The C-F bond resists enzymatic cleavage, reducing first-pass metabolism .

Q & A

Q. What are the established synthetic routes for 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

Q. How does the trifluoroethyl group influence the compound’s stability under different storage conditions?

  • Methodological Answer : The trifluoroethyl group enhances thermal stability (decomposition >264.5°C via TGA) but increases hygroscopicity. Storage at 2–8°C in sealed, argon-purged containers prevents hydrolysis of the carboxylic acid moiety . Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when desiccated.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models the electron-withdrawing effect of the CF₃ group, predicting enhanced acidity (pKa ~2.5) at the carboxylic acid site . Frontier Molecular Orbital (FMO) analysis identifies the HOMO localized on the oxygen atoms, guiding solvent selection (e.g., DMF for SN2 reactions). Molecular Dynamics (MD) simulations assess solvation effects in polar aprotic solvents.

Q. How can discrepancies in reported melting points (e.g., 87–89°C vs. 85–87°C) be resolved experimentally?

  • Methodological Answer : Polymorphic forms or impurities may cause variations. Recrystallization from ethyl acetate/hexane (1:3 v/v) yields a single crystalline phase. Differential Scanning Calorimetry (DSC) at 5°C/min under N₂ identifies polymorph transitions. PXRD patterns (Cu-Kα radiation) distinguish between α and β crystalline forms .

Q. What catalytic systems enable stereoselective synthesis of enantiomerically pure derivatives?

Q. What mechanistic insights explain thermal decarboxylation pathways?

  • Methodological Answer : Kinetic studies (150–200°C) reveal an activation energy (Eₐ) of 85 kJ/mol, consistent with a six-membered cyclic transition state. Isotopic labeling (¹³C at C-4) tracked via in situ FTIR shows CO₂ release precedes ring puckering. Electron Spin Resonance (ESR) under aerobic vs. inert conditions distinguishes radical-mediated vs. concerted mechanisms .

Q. How can solubility challenges in aqueous media be addressed for biological assays?

  • Methodological Answer : Co-solvents (DMSO, EtOH) or surfactants (Tween 80, 0.1% w/v) enhance solubility. Phase solubility studies with hydroxypropyl-β-cyclodextrin (HP-β-CD) show 1:1 complexation (K = 120 M⁻¹), improving solubility 15-fold . Dynamic Light Scattering (DLS) confirms nanoaggregate formation (<200 nm) above 10 mM.

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